10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one
CAS No.:
Cat. No.: VC17654868
Molecular Formula: C12H20N2O
Molecular Weight: 208.30 g/mol
* For research use only. Not for human or veterinary use.
![10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one -](/images/structure/VC17654868.png)
Specification
Molecular Formula | C12H20N2O |
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Molecular Weight | 208.30 g/mol |
IUPAC Name | 10-(cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one |
Standard InChI | InChI=1S/C12H20N2O/c15-12-6-10-2-1-3-11(7-13-12)14(10)8-9-4-5-9/h9-11H,1-8H2,(H,13,15) |
Standard InChI Key | UTQOWWMBSNDSOX-UHFFFAOYSA-N |
Canonical SMILES | C1CC2CC(=O)NCC(C1)N2CC3CC3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one is defined by the molecular formula C₁₂H₂₀N₂O and a molecular weight of 208.30 g/mol . The compound’s bicyclic system integrates two nitrogen atoms within a seven-membered ring structure, with a ketone group at the fourth position and a cyclopropylmethyl moiety attached to the nitrogen at the tenth position. This configuration introduces steric and electronic effects that influence its reactivity and interaction profiles.
Structural Analysis
The bicyclo[4.3.1]decane framework consists of a fused six- and five-membered ring system. The ketone group at position 4 introduces polarity, while the cyclopropylmethyl substituent adds rigidity due to the strained cyclopropane ring. Computational modeling suggests that this rigidity may enhance binding specificity to biological targets by reducing conformational flexibility .
Property | Value |
---|---|
CAS Number | 1211342-12-9 |
Molecular Formula | C₁₂H₂₀N₂O |
Molecular Weight (g/mol) | 208.30 |
Density | Not Available |
Boiling Point | Not Available |
Synthesis and Reactivity
Synthetic Pathways
While detailed synthetic protocols for 10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one remain unspecified in accessible literature, analogous diazabicyclo compounds are typically synthesized through multi-step sequences involving:
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Ring-Closing Metathesis: To form the bicyclic skeleton.
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N-Alkylation: Introduction of the cyclopropylmethyl group via alkylation reactions.
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Oxidation: Installation of the ketone functionality at position 4 .
Chemical Reactivity
The compound’s reactivity is governed by its functional groups:
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Ketone Group: Susceptible to nucleophilic addition and reduction reactions.
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Tertiary Amines: Participate in acid-base interactions and hydrogen bonding.
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Cyclopropane Ring: May undergo ring-opening reactions under acidic or radical conditions .
Challenges and Future Directions
Solubility and Bioavailability
The compound’s lipophilic nature (predicted LogP ≈ 1.5) may limit aqueous solubility, necessitating formulation strategies such as prodrug derivatization or nanoparticle encapsulation .
Toxicity Profiling
Preclinical studies must assess potential off-target effects, including interactions with cardiac ion channels or cytochrome P450 enzymes, to ensure therapeutic safety .
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